molecular formula C20H21N3O3 B12171994 4,7,7-trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

4,7,7-trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12171994
M. Wt: 351.4 g/mol
InChI Key: XWARXXMNZVNGJV-UHFFFAOYSA-N
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Description

4,7,7-trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[221]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps. The starting materials often include pyridine derivatives and bicyclic ketones. The reaction conditions may involve the use of strong bases or acids, solvents like dichloromethane or ethanol, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,7,7-trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4,7,7-trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structure and properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4,7,7-trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4,7,7-trimethyl-3-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo heptane-1-carboxamide
  • 3-Buten-2-one, 3-methyl-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-, (3E)-rel-

Uniqueness

4,7,7-trimethyl-3-oxo-N,N-di(pyridin-2-yl)-2-oxabicyclo[221]heptane-1-carboxamide stands out due to its specific bicyclic structure and the presence of pyridine rings

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

4,7,7-trimethyl-3-oxo-N,N-dipyridin-2-yl-2-oxabicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-18(2)19(3)10-11-20(18,26-17(19)25)16(24)23(14-8-4-6-12-21-14)15-9-5-7-13-22-15/h4-9,12-13H,10-11H2,1-3H3

InChI Key

XWARXXMNZVNGJV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)N(C3=CC=CC=N3)C4=CC=CC=N4)C)C

Origin of Product

United States

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